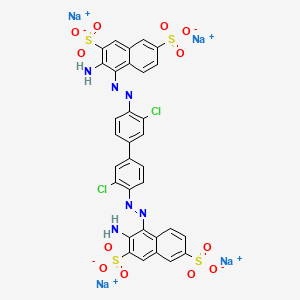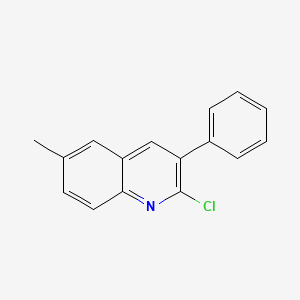
2-Chloro-6-methyl-3-phenylquinoline
Overview
Description
“2-Chloro-6-methyl-3-phenylquinoline” is a chemical compound with the empirical formula C16H12ClN . It is a solid substance and its molecular weight is 253.73 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-methyl-3-phenylquinoline” can be represented by the SMILES stringCc1ccc2nc (Cl)c (cc2c1)-c3ccccc3 . This indicates that the molecule consists of a quinoline core with a chlorine atom and a methyl group attached to the 2 and 6 positions, respectively, and a phenyl group attached to the 3 position . Physical And Chemical Properties Analysis
“2-Chloro-6-methyl-3-phenylquinoline” is a solid substance . Its molecular weight is 253.73 g/mol . The exact mass and monoisotopic mass are 281.0971272 g/mol . The compound has a complexity of 313 .Scientific Research Applications
Antioxidant and Anti-diabetic Agents
2-Chloro-6-methyl-3-phenylquinoline and its derivatives exhibit promising antioxidant activities, which may contribute to their potential as anti-diabetic agents. A study elaborates on the synthesis and structural elucidation of novel chloroquinoline derivatives, showcasing their antioxidant capabilities through DPPH method comparison with ascorbic acid. Additionally, the compounds' interactions with calf thymus DNA (CT-DNA) and molecular docking analysis hint at their potential for inhibiting Glycogen Phosphorylase, a protein involved in diabetes management. Computational studies on drug-likeness and ADMET predictions further affirm their biological relevance (Murugavel et al., 2017).
Antimicrobial Activity
A microwave-assisted synthesis of 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones led to compounds that were tested for antimicrobial activity against various bacterial and fungal strains. The synthesized compounds exhibited notable activity against organisms like Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus, Aspergillus flavus, Aspergillus fumigatus, and Candida utilius, suggesting their potential as antimicrobial agents (Sarveswari & Vijayakumar, 2016).
Anticancer Activity
Research into the synthesis and evaluation of quinoline-substituted furanone derivatives revealed their antimalarial activity and identified them as selective falcipain-2 inhibitors. These findings are crucial for developing new antimalarial drugs, considering the critical role of falcipain-2 in the life cycle of the malaria parasite. The structure-activity relationship analysis highlighted the beneficial effects of electropositive character for antimalarial activity, with compounds exhibiting potent inhibitory effects in vitro (Akhter et al., 2015).
Antitumor Agents Targeting Tubulin Assembly
Design and synthesis of 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues have been explored for their potent anticancer activity, particularly by inhibiting tubulin assembly. These compounds, through cytotoxicity evaluations against various cancer cell lines, established significant potential as antitumor agents, reflecting the importance of structural features derived from combining aspects of known antitumor compounds and quinolin-4-ones. Their mechanism as antitubulin agents was confirmed, showcasing a promising avenue for cancer treatment research (Chang et al., 2009).
Safety and Hazards
Future Directions
While specific future directions for “2-Chloro-6-methyl-3-phenylquinoline” are not mentioned in the available resources, quinoline derivatives are a subject of ongoing research due to their wide range of biological activities . They are utilized in various areas and continue to be of interest in medicinal chemistry research .
Mechanism of Action
Target of Action
Quinoline compounds, in general, are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Quinoline compounds are known to participate in both electrophilic and nucleophilic substitution reactions . The chlorine atom in the 2-Chloro-6-methyl-3-phenylquinoline molecule could potentially be involved in such reactions, leading to changes in the target molecules .
Biochemical Pathways
Given the reactivity of quinoline compounds, it is plausible that 2-chloro-6-methyl-3-phenylquinoline could influence various biochemical pathways through its interactions with different targets .
Result of Action
The compound’s interactions with its targets could potentially lead to changes at the molecular and cellular levels, influencing the function of the targets and their associated pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methyl-3-phenylquinoline . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
2-chloro-6-methyl-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZXVKOSIBJSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381811 | |
| Record name | 2-chloro-6-methyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284664-59-1 | |
| Record name | 2-chloro-6-methyl-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284664-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




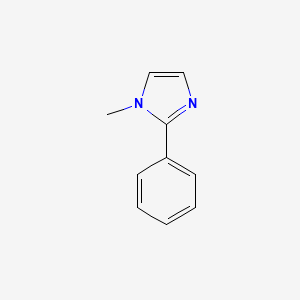


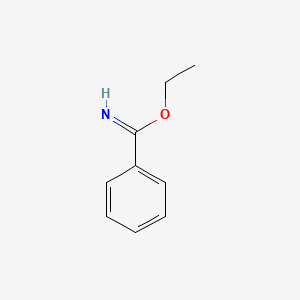
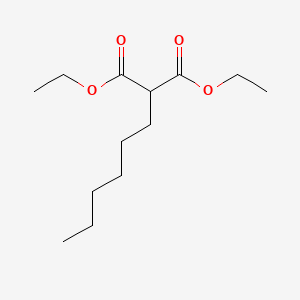
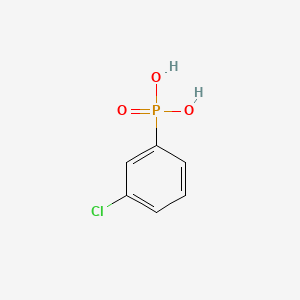


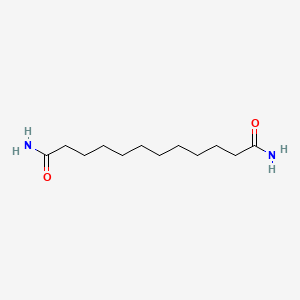
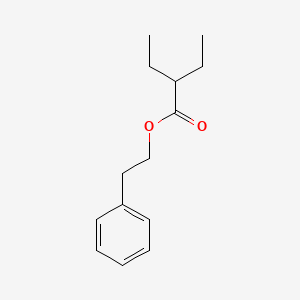
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1620468.png)

